molecular formula C18H9FO5S B11402264 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate

Cat. No.: B11402264
M. Wt: 356.3 g/mol
InChI Key: KNEUNGXRIOIJQN-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate: is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a fluorophenyl group, a benzoxathiol ring, and a furoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Esterification to Form the Furoate Ester: The final step involves the esterification of the benzoxathiol derivative with furoic acid under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoxathiol ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-1,3-oxazol-4-yl methyl 5-bromo-2-furoate
  • 3-(3-Fluorophenyl)propionic acid
  • 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate

Comparison: Compared to these similar compounds, 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical reactivity and biological activity. The fluorophenyl group also enhances its stability and potential for specific interactions with biological targets.

Properties

Molecular Formula

C18H9FO5S

Molecular Weight

356.3 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C18H9FO5S/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)24-18(21)25-15)23-17(20)14-2-1-7-22-14/h1-9H

InChI Key

KNEUNGXRIOIJQN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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